molecular formula C15H14N4O B248650 2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine

2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine

Cat. No. B248650
M. Wt: 266.3 g/mol
InChI Key: VAICLTKCKCUDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a triazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.

Mechanism of Action

The mechanism of action of 2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, leading to the generation of reactive oxygen species and oxidative stress. This oxidative stress has been shown to cause damage to dopaminergic neurons in the brain, which is thought to be responsible for the development of Parkinson's disease.
Biochemical and Physiological Effects:
2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on mitochondrial complex I and oxidative stress, 2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine has been shown to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines. 2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine in lab experiments is its ability to induce Parkinson's-like symptoms in animal models. This allows researchers to study the mechanisms of Parkinson's disease and to test potential treatments for the disease. However, one limitation of using 2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of action of 2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine. Another area of research is the development of new cancer treatments based on the anti-tumor activity of 2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine. Additionally, further research is needed to fully understand the mechanisms of action of 2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine involves several steps, including the reaction of 4-methylphenol with formaldehyde to form 4-methylbenzyl alcohol. This alcohol is then reacted with hydrazine hydrate and sodium hydroxide to form 4-methylbenzyl hydrazine. The final step involves the reaction of 4-methylbenzyl hydrazine with pyridine-2-carbaldehyde to form 2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine.

Scientific Research Applications

2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine has been used to study the mechanisms of Parkinson's disease. 2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine has also been studied for its potential applications in cancer research, as it has been shown to exhibit anti-tumor activity in various cancer cell lines.

properties

Product Name

2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine

Molecular Formula

C15H14N4O

Molecular Weight

266.3 g/mol

IUPAC Name

2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C15H14N4O/c1-11-5-7-12(8-6-11)20-10-14-17-15(19-18-14)13-4-2-3-9-16-13/h2-9H,10H2,1H3,(H,17,18,19)

InChI Key

VAICLTKCKCUDBE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CC=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CC=CC=N3

Origin of Product

United States

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